![molecular formula C23H21FN4O4 B2512183 3-(2-(3-((3-(2-fluorophényl)-1,2,4-oxadiazol-5-yl)méthyl)pipéridin-1-yl)-2-oxoéthyl)benzo[d]oxazol-2(3H)-one CAS No. 1705364-76-6](/img/structure/B2512183.png)
3-(2-(3-((3-(2-fluorophényl)-1,2,4-oxadiazol-5-yl)méthyl)pipéridin-1-yl)-2-oxoéthyl)benzo[d]oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound characterized by its unique molecular structure This compound consists of a benzo[d]oxazole core, an oxadiazole moiety, and a piperidine ring attached to a fluorophenyl group
Applications De Recherche Scientifique
Chemistry
The compound’s unique structure makes it a valuable subject in synthetic organic chemistry for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to their complex structures and functional groups.
Medicine
Pharmacologically, compounds containing the benzo[d]oxazole and oxadiazole moieties have shown promise in the development of anti-inflammatory, anti-cancer, and antimicrobial agents. This specific compound could be investigated for similar therapeutic effects.
Industry
The compound might find applications in the development of advanced materials, such as polymers and dyes, given its robust and versatile chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves multiple steps:
Formation of the Oxadiazole Ring: : This can be achieved by reacting an appropriate fluorophenyl-substituted hydrazine with an acid chloride to form the 1,2,4-oxadiazole ring. The reaction typically occurs in the presence of a base, such as triethylamine, under reflux conditions.
Attachment of the Piperidine Ring: : The oxadiazole intermediate is then reacted with a piperidine derivative, such as piperidine-1-carboxylic acid, under conditions conducive to nucleophilic substitution. This often involves the use of a solvent like dichloromethane and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Construction of the Benzo[d]oxazol-2(3H)-one Core: : The final step involves the formation of the benzo[d]oxazole ring through cyclization of an appropriate precursor. This is typically done under acidic or basic conditions, depending on the specific precursor used.
Industrial Production Methods
Industrial production of this compound could follow similar steps but would need optimization for large-scale synthesis. Methods like continuous flow synthesis and automated production lines could be employed to ensure consistency and efficiency. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are likely essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidative reactions at various sites, especially the benzo[d]oxazole and oxadiazole rings.
Reduction: : Reduction can occur at the fluorophenyl group and the piperidine ring.
Substitution: : Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: : Common reagents include halides like bromine (Br₂) for electrophilic aromatic substitution, and nucleophiles like sodium hydride (NaH) for nucleophilic aromatic substitution.
Major Products Formed
The major products depend on the specific reaction. For example, oxidation can yield hydroxylated derivatives, while reduction might result in the formation of hydrogenated compounds. Substitution reactions typically introduce various functional groups onto the aromatic rings, such as halides, nitro groups, or alkyl chains.
Mécanisme D'action
The precise mechanism by which 3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one exerts its effects would depend on its specific application. Generally, compounds like these can interact with biological macromolecules (e.g., proteins, DNA) through various types of binding interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Compared to other benzo[d]oxazole and oxadiazole derivatives, 3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is unique due to its combined structural features and functional groups. This uniqueness could confer specific advantages, such as higher binding affinity to certain biological targets or more pronounced chemical stability.
Similar Compounds
**3-(2-(4-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
**3-(2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
These compounds share similar core structures but differ in the substituents on the aromatic rings, which can influence their chemical properties and biological activities.
That's the deep dive on our compound friend! Curious about anything specific?
Propriétés
IUPAC Name |
3-[2-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O4/c24-17-8-2-1-7-16(17)22-25-20(32-26-22)12-15-6-5-11-27(13-15)21(29)14-28-18-9-3-4-10-19(18)31-23(28)30/h1-4,7-10,15H,5-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNZIYIVZCYIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)CC4=NC(=NO4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

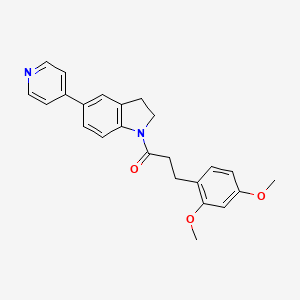
![[(2,6-difluorophenyl)carbamoyl]methyl 2-methylbenzoate](/img/structure/B2512107.png)

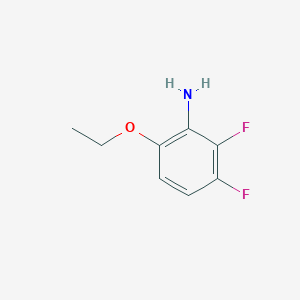

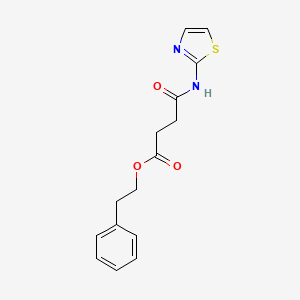
![N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2512114.png)
![6-chloro-2-[3-(trifluoromethyl)phenyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B2512116.png)

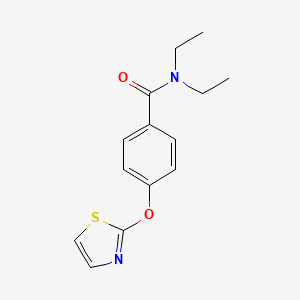
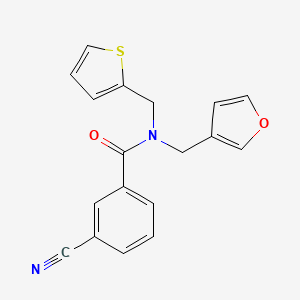
![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2512122.png)
![3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(2,6-difluorophenyl)piperidine-1-carboxamide](/img/structure/B2512123.png)
